ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a fluorine atom at the 4-position, a phenyl group at the 5-position, and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and aniline derivatives under acidic conditions . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iron (III) chloride or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom and phenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and various derivatives with modified functional groups .
Scientific Research Applications
Ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has similar structural features but differs in the substitution pattern, leading to different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness
Ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity.
Properties
CAS No. |
156575-51-8 |
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Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
ethyl 4-fluoro-5-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-2-17-13(16)11-8-10(14)12(15-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 |
InChI Key |
TUQYVRIWPRPCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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